
(3S)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one, also known as muscone, is a naturally occurring compound found in the musk glands of male musk deer. It is a highly valuable compound due to its unique musky odor and has been used in perfumes and fragrances for centuries. In recent years, muscone has gained attention in the scientific community for its potential therapeutic applications in various fields.
作用机制
The exact mechanism of action of (3S)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one is not fully understood. However, studies have shown that it may act on various signaling pathways in the body, including the NF-κB pathway and the PI3K/Akt pathway. Muscone has also been found to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
Muscone has been found to have a variety of biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes and reduce oxidative stress in cells. Muscone has also been found to modulate the immune response and reduce inflammation. In addition, this compound has been found to have anxiolytic and sedative effects, suggesting potential applications in the treatment of anxiety and insomnia.
实验室实验的优点和局限性
Muscone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also has a unique odor, which makes it easy to detect and quantify in experiments. However, (3S)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one has some limitations as well. It is relatively expensive and may not be readily available in large quantities. Additionally, its musky odor may interfere with certain experiments or make it difficult to work with in certain settings.
未来方向
There are several potential future directions for research on (3S)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anti-cancer agent. Additionally, this compound may have applications in the development of new fragrances and perfumes. Further research is needed to fully understand the potential of this compound and its mechanisms of action.
合成方法
Muscone can be synthesized via several methods, including the oxidation of (3S)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one precursors, such as 4-tert-butylcyclohexanone, and the reduction of this compound oxide. However, the most common method for this compound synthesis involves the oxidation of 2,4,4-trimethyl-3-cyclohexen-1-one with potassium permanganate.
科学研究应用
Muscone has been the subject of numerous scientific studies due to its potential therapeutic applications. One study found that (3S)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Another study showed that this compound can inhibit the growth of cancer cells in vitro. Additionally, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
属性
CAS 编号 |
16196-32-0 |
|---|---|
分子式 |
C15H20O |
分子量 |
216.32 g/mol |
IUPAC 名称 |
(3S)-2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one |
InChI |
InChI=1S/C15H20O/c1-11-5-7-12(8-6-11)15(4)10-9-13(16)14(15,2)3/h5-8H,9-10H2,1-4H3/t15-/m0/s1 |
InChI 键 |
CYQNNBVTDFXXHX-HNNXBMFYSA-N |
手性 SMILES |
CC1=CC=C(C=C1)[C@@]2(CCC(=O)C2(C)C)C |
SMILES |
CC1=CC=C(C=C1)C2(CCC(=O)C2(C)C)C |
规范 SMILES |
CC1=CC=C(C=C1)C2(CCC(=O)C2(C)C)C |
同义词 |
alpha-cuparenone cuparenone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



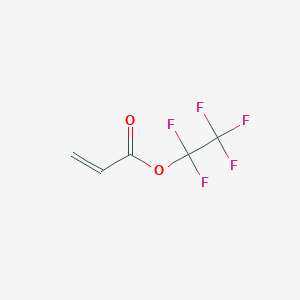
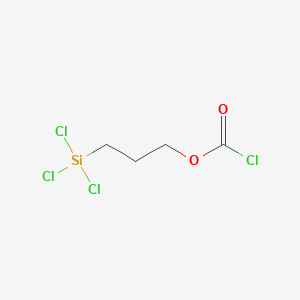

![Ethyl spiro[2.3]hexane-1-carboxylate](/img/structure/B96963.png)

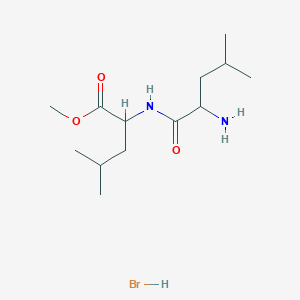
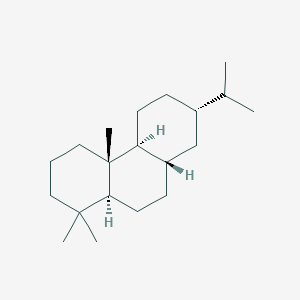
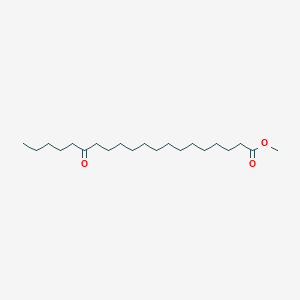

![2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)-](/img/structure/B96974.png)
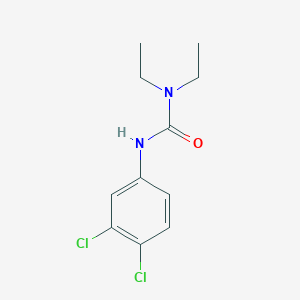
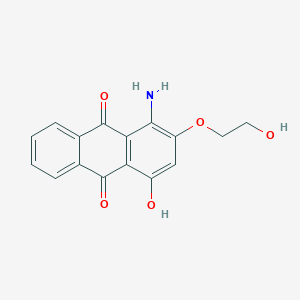

![Trimethyl-[4-trimethylsilyloxy-2,5-bis(trimethylsilyloxymethyl)-2-[3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxysilane](/img/structure/B96981.png)